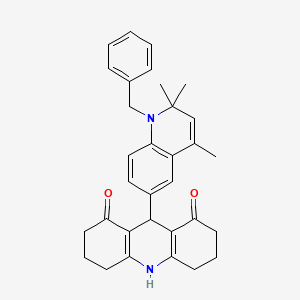![molecular formula C26H22N6S B11037124 (2Z)-2-[(3-methylphenyl)imino]-N-(4-methylquinazolin-2-yl)-4-phenyl-1,3-thiazole-3(2H)-carboximidamide](/img/structure/B11037124.png)
(2Z)-2-[(3-methylphenyl)imino]-N-(4-methylquinazolin-2-yl)-4-phenyl-1,3-thiazole-3(2H)-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2Z)-2-[(3-methylphenyl)imino]-N-(4-methylquinazolin-2-yl)-4-phenyl-1,3-thiazole-3(2H)-carboximidamide” is a complex organic compound with an intriguing structure. Let’s break it down:
-
Iminothiazole Core: : The compound contains a 1,3-thiazole ring, which is a five-membered heterocycle containing three carbon atoms and two sulfur atoms. The imino group (N=C) is attached to one of the carbon atoms.
-
Quinazoline Moiety: : The quinazoline ring system consists of two fused six-membered rings (benzene and pyrimidine). In this compound, the quinazoline ring bears a methyl group at position 4.
-
Phenyl and Methyl Groups: : The compound also features a phenyl group (C₆H₅) and a methyl group (CH₃) attached to different positions.
Métodos De Preparación
Industrial Production:: As of now, there is no established industrial-scale production method for this compound. Its synthesis likely remains within the realm of academic research.
Análisis De Reacciones Químicas
Reactivity:: The compound’s reactivity depends on its functional groups. Some potential reactions include:
Oxidation: Oxidation of the thiazole ring or the quinazoline moiety.
Reduction: Reduction of the imino group or other functional groups.
Substitution: Substitution reactions at various positions.
Condensation: Formation of larger molecules through condensation reactions.
Common Reagents and Conditions:: Specific reagents and conditions would vary based on the desired transformation. Researchers might use oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and Lewis acids (e.g., AlCl₃) to facilitate these reactions.
Major Products:: The major products would depend on the specific reaction undertaken. For instance, oxidation could yield sulfoxides or sulfones, while reduction might lead to amines.
Aplicaciones Científicas De Investigación
Chemistry::
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development due to its unique structure.
Organic Synthesis: It serves as a challenging target for synthetic chemists, pushing the boundaries of methodology development.
Anticancer Properties: Investigations into its potential as an anticancer agent due to the presence of quinazoline and thiazole moieties.
Biological Activity: Studies on its interactions with cellular targets and potential therapeutic effects.
Industry:: As of now, no established industrial applications exist, but its structural features may inspire novel materials or catalysts.
Mecanismo De Acción
The exact mechanism of action remains speculative, given the lack of comprehensive studies. researchers would explore potential targets (enzymes, receptors, etc.) based on its structure.
Comparación Con Compuestos Similares
While no direct analogs are available, we can compare it to related compounds with similar heterocyclic cores, such as thiazoles, quinazolines, and imino derivatives.
Propiedades
Fórmula molecular |
C26H22N6S |
|---|---|
Peso molecular |
450.6 g/mol |
Nombre IUPAC |
2-(3-methylphenyl)imino-N'-(4-methylquinazolin-2-yl)-4-phenyl-1,3-thiazole-3-carboximidamide |
InChI |
InChI=1S/C26H22N6S/c1-17-9-8-12-20(15-17)29-26-32(23(16-33-26)19-10-4-3-5-11-19)24(27)31-25-28-18(2)21-13-6-7-14-22(21)30-25/h3-16H,1-2H3,(H2,27,28,30,31) |
Clave InChI |
OPMUEGGPVNZXHI-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)N=C2N(C(=CS2)C3=CC=CC=C3)/C(=N/C4=NC5=CC=CC=C5C(=N4)C)/N |
SMILES canónico |
CC1=CC(=CC=C1)N=C2N(C(=CS2)C3=CC=CC=C3)C(=NC4=NC5=CC=CC=C5C(=N4)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2,5-Difluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11037045.png)

![N-(4-{[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]sulfamoyl}phenyl)acetamide](/img/structure/B11037053.png)
![(1E)-1-[(4-ethoxyphenyl)imino]-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11037056.png)
![(1E)-8-chloro-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11037074.png)
![(2E)-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-ethenyl-4-oxo-1,3-thiazolidin-2-ylidene][(4-methylphenyl)sulfonyl]ethanenitrile](/img/structure/B11037076.png)

![dimethyl 2-{1-[(4-chlorophenyl)carbamoyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11037089.png)
![2-ethoxy-4,6,6-trimethyl-5,6-dihydro-4H-benzimidazo[1,2-c]pyrido[3,2,1-ij]quinazoline](/img/structure/B11037100.png)
![diethyl 2-[6-methoxy-2,2-dimethyl-1-(phenylacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11037107.png)
![2-{2-oxo-2-[(thiophen-2-ylmethyl)amino]ethoxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11037116.png)
![N,N'-bis(2,5-dichlorophenyl)-6-[(4-methylphenyl)sulfanyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11037130.png)

![5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-methyl-6-oxo-N-phenyl-1,4,5,6-tetrahydropyridine-3-carboxamide](/img/structure/B11037152.png)
